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Compound of Interest

Compound Name: Batabulin

Cat. No.: B1667759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Batabulin (formerly T138067) is a synthetic, small-molecule, anti-cancer agent that acts as a

potent inhibitor of tubulin polymerization. By covalently binding to a specific cysteine residue on

β-tubulin, Batabulin disrupts the formation of microtubules, leading to cell cycle arrest at the

G2/M phase and subsequent induction of apoptosis. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and the molecular mechanism of action of Batabulin. Detailed experimental

protocols for key assays and visualizations of the relevant biological pathways are included to

support further research and development of this compound.

Chemical Structure and Physicochemical Properties
Batabulin is a synthetic pentafluorophenylsulfonamide derivative. Its chemical and physical

properties are summarized in the tables below.
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Identifier Value

IUPAC Name
2,3,4,5,6-pentafluoro-N-(3-fluoro-4-

methoxyphenyl)benzenesulfonamide[1]

CAS Number 195533-53-0[1]

Molecular Formula C₁₃H₇F₆NO₃S[1]

SMILES
O=S(C1=C(F)C(F)=C(F)C(F)=C1F)

(NC2=CC=C(OC)C(F)=C2)=O[2]

Physicochemical Data
Property Value Source

Molecular Weight 371.26 g/mol [1]

Appearance Crystalline solid [2]

Solubility
DMSO: 100 mg/mL (269.35

mM)
[3]

DMF: 30 mg/mL [2]

Ethanol: 30 mg/mL [2]

Ethanol:PBS (pH 7.2) (1:3):

0.25 mg/mL
[2]

Note: Data on melting point and pKa are not readily available in the reviewed literature.

Pharmacological Properties
Batabulin exhibits potent anti-proliferative activity against a range of cancer cell lines, including

those with multidrug resistance. Its primary pharmacological effect is the disruption of

microtubule dynamics.

In Vitro Anti-proliferative Activity (IC₅₀ Values)
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Cell Line Cancer Type IC₅₀ (nM) Source

MCF-7 Breast Cancer

Not specified, but

cytotoxic effects

observed at 30-300

nM

[3]

Various drug-sensitive

and -resistant cancer

cell lines

- 11-165 nM [2]

In Vitro Tubulin Polymerization Inhibition
Assay System IC₅₀ (µM) Source

Bovine brain tubulin 2 µM [2]

Pharmacokinetics
Detailed in vivo pharmacokinetic data for Batabulin, such as half-life, clearance, and

bioavailability, are not extensively reported in the publicly available literature. Clinical trials have

been conducted, but specific quantitative pharmacokinetic parameters from these studies are

not detailed in the search results.[4] For other orally administered tubulin inhibitors, terminal

elimination half-lives can be prolonged, for instance, ranging from 18 to 73.5 hours for one

such agent.[5] Another novel oral tubulin inhibitor, PTC596, exhibited a terminal half-life of 12 to

15 hours at most doses tested.[4] Preclinical studies in mice with other tubulin antagonists

have shown oral bioavailability ranging from 21% to 50%.[6]

Mechanism of Action
Batabulin exerts its anti-cancer effects by covalently modifying β-tubulin, leading to the

disruption of microtubule dynamics, which in turn induces cell cycle arrest and apoptosis.

Covalent Binding to β-Tubulin
Batabulin selectively and covalently binds to Cysteine 239 (Cys-239) of β-tubulin isotypes β1,

β2, and β4. This modification is thought to occur via a nucleophilic aromatic substitution

reaction where the thiol group of Cys-239 displaces the para-fluorine atom of the
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pentafluorophenyl ring of Batabulin. This covalent adduction physically obstructs the

polymerization of tubulin dimers into microtubules.

Disruption of Microtubule Dynamics
The covalent modification of β-tubulin by Batabulin inhibits its ability to polymerize, leading to

a collapse of the microtubule cytoskeleton. This disruption of the dynamic microtubule network

is a critical event that triggers downstream cellular responses.

Cell Cycle Arrest
The disruption of the mitotic spindle, a structure composed of microtubules and essential for

chromosome segregation, leads to the activation of the spindle assembly checkpoint. This

results in the arrest of the cell cycle at the G2/M transition phase. In MCF-7 breast cancer cells,

treatment with 30-300 nM Batabulin for 24 hours resulted in approximately 25-30% of cells

having a tetraploid (4n) DNA content, indicative of G2/M arrest.[3] This arrest is primarily

mediated by the cyclin B1/CDK1 complex, a key regulator of the G2/M transition.

Induction of Apoptosis
Prolonged mitotic arrest induced by Batabulin ultimately leads to the activation of the intrinsic

apoptotic pathway. This is characterized by the involvement of the Bcl-2 family of proteins and

the subsequent activation of caspases. While the precise effects of Batabulin on the

expression of all Bcl-2 family members have not been fully elucidated, it is known that the

balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1)

proteins is crucial. In response to anti-tubulin agents, a decline in the levels of the anti-

apoptotic protein Mcl-1 has been observed, which potentiates cell death.[7] This shift in the

balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the

release of cytochrome c, and the activation of the caspase cascade, with caspase-3 being a

key executioner caspase.[8]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows associated with Batabulin.
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Batabulin's Molecular Mechanism of Action
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Caption: Batabulin's mechanism of action.
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General Experimental Workflow for Batabulin Evaluation

In Vitro Assays In Vivo Studies

Tubulin Polymerization Assay

Cancer Cell Lines
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Caption: Workflow for evaluating Batabulin.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Batabulin and similar tubulin-inhibiting agents.

In Vitro Tubulin Polymerization Assay
This assay measures the effect of Batabulin on the in vitro assembly of microtubules from

purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light

scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

Purified tubulin (>99% pure, bovine or porcine brain)
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General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

GTP solution (100 mM)

Glycerol

Batabulin stock solution (in DMSO)

96-well, half-area, clear bottom plates

Temperature-controlled microplate reader

Procedure:

Prepare a tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL) in

General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[1] Keep the

mixture on ice.

Add various concentrations of Batabulin or vehicle control (DMSO) to the wells of a pre-

warmed (37°C) 96-well plate.

Initiate the polymerization reaction by adding the tubulin mixture to the wells.

Immediately place the plate in a microplate reader pre-heated to 37°C.

Measure the absorbance at 340 nm every minute for 60 minutes.[2]

The rate of polymerization and the maximum polymer mass are determined from the

kinetic curves. The IC₅₀ value is calculated by plotting the inhibition of polymerization

against the concentration of Batabulin.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Batabulin on the cell cycle distribution of

cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The

amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow
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cytometry is used to measure the fluorescence intensity of individual cells, allowing for the

quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Materials:

Cancer cell line of interest (e.g., MCF-7)

Complete cell culture medium

Batabulin

Phosphate-buffered saline (PBS)

70% cold ethanol

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of Batabulin or vehicle control for the desired

time period (e.g., 24 hours).

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C

for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution containing RNase A.

Incubate in the dark at room temperature for 30 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1667759?utm_src=pdf-body
https://www.benchchem.com/product/b1667759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the samples on a flow cytometer. The percentage of cells in each phase of the

cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis induced by Batabulin.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the

outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide

is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-

negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-

negative, PI-negative).

Materials:

Cancer cell line of interest

Complete cell culture medium

Batabulin

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide,

and Binding Buffer)

Flow cytometer

Procedure:

Treat cells with Batabulin as described for the cell cycle analysis.

Harvest both adherent and floating cells and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate in the dark at room temperature for 15 minutes.
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Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Cell Cycle and Apoptotic
Proteins
This technique is used to measure the changes in the expression levels of specific proteins

involved in the cell cycle and apoptosis following Batabulin treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then

transferred to a membrane. The membrane is incubated with primary antibodies specific to

the proteins of interest (e.g., Cyclin B1, Mcl-1, cleaved Caspase-3), followed by incubation

with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are

visualized by chemiluminescence.

Materials:

Treated and untreated cell lysates

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Cyclin B1, anti-Mcl-1, anti-cleaved Caspase-3, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:
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Prepare cell lysates from Batabulin-treated and control cells.

Determine the protein concentration of each lysate.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and add the chemiluminescent substrate.

Capture the image of the blot and perform densitometric analysis to quantify the protein

expression levels, normalizing to a loading control like β-actin.[9][10]

Conclusion
Batabulin is a promising anti-cancer agent with a well-defined mechanism of action targeting

tubulin polymerization. Its ability to covalently modify β-tubulin leads to potent disruption of

microtubule dynamics, resulting in G2/M cell cycle arrest and apoptosis. The detailed chemical,

pharmacological, and mechanistic data, along with the provided experimental protocols, offer a

solid foundation for researchers and drug development professionals to further investigate and

potentially advance Batabulin or similar compounds in the pursuit of novel cancer therapies.

Further studies are warranted to fully elucidate its in vivo pharmacokinetic profile and to identify

predictive biomarkers for its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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